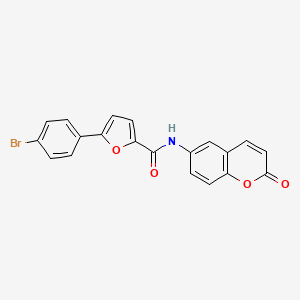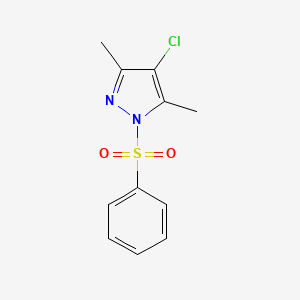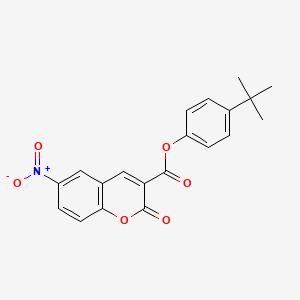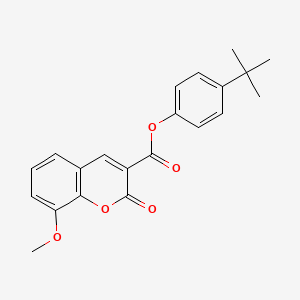![molecular formula C22H24FN3O B3500998 1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B3500998.png)
1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole
説明
1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the indole-based synthetic cannabinoids, which are known to have high affinity for the CB1 and CB2 receptors in the human body. FUB-APINACA has been synthesized using various methods and has shown promising results in scientific research.
作用機序
1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole acts as a potent agonist of the CB1 and CB2 receptors in the human body. This means that it binds to these receptors and activates them, leading to various physiological and biochemical effects. The exact mechanism of action of 1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole is not fully understood, but it is believed to modulate the release of neurotransmitters in the brain and affect various signaling pathways.
Biochemical and Physiological Effects
1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been shown to have various biochemical and physiological effects in the human body. These effects include the activation of the CB1 and CB2 receptors, modulation of the release of neurotransmitters, and changes in signaling pathways. 1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential treatment for various medical conditions.
実験室実験の利点と制限
1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. 1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole is also stable and easy to synthesize, allowing for large-scale production and use in various experiments. However, 1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has several limitations, including its potential for abuse and lack of information on its long-term effects.
将来の方向性
There are several future directions for the research and development of 1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole. One area of interest is its potential for use in the treatment of various medical conditions, including chronic pain, epilepsy, and inflammation. Another area of research is the development of new synthetic cannabinoids with improved selectivity and reduced potential for abuse. Additionally, more research is needed to fully understand the mechanism of action and long-term effects of 1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole.
Conclusion
In conclusion, 1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole is a synthetic cannabinoid that has shown promising results in scientific research. Its high affinity for the CB1 and CB2 receptors makes it a useful tool for studying the endocannabinoid system, and its potential applications in the treatment of various medical conditions make it an area of interest for future research. However, its potential for abuse and lack of information on its long-term effects highlight the need for further research and development.
科学的研究の応用
1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been used in several scientific studies to investigate its potential applications in various fields. One of the main areas of research is its interaction with the CB1 and CB2 receptors in the human body. 1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been shown to have high affinity for these receptors, making it a useful tool for studying the endocannabinoid system.
特性
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O/c1-16-17(2)26(20-9-5-3-7-18(16)20)22(27)15-24-11-13-25(14-12-24)21-10-6-4-8-19(21)23/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIPCZCJSFUQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3500917.png)
![4-bromo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3500921.png)

![8-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3500942.png)




![methyl 2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3500974.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3500985.png)



